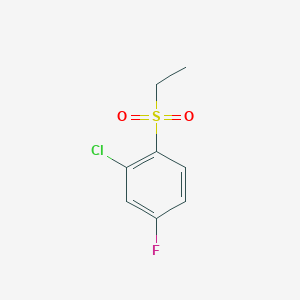

2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene

Description

This molecule serves as a versatile building block in organic synthesis, particularly in pharmaceuticals and materials science, due to its electron-withdrawing substituents (Cl, F, and sulfonyl) that modulate reactivity and stability .

Properties

IUPAC Name |

2-chloro-1-ethylsulfonyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-2-13(11,12)8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFDKQFTMWBLBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738663 | |

| Record name | 2-Chloro-1-(ethanesulfonyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062559-01-6 | |

| Record name | 2-Chloro-1-(ethanesulfonyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene typically involves the introduction of the chloro, ethylsulfonyl, and fluoro groups onto a benzene ring. One common method involves the sulfonylation of 2-chloro-4-fluorobenzene with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles, leading to the substitution of hydrogen atoms.

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The ethylsulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Nucleophilic Substitution: Typical nucleophiles include hydroxide ions, alkoxide ions, and amines.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of the original compound.

Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.

Oxidation and Reduction: Products include sulfoxides and sulfones, depending on the extent of oxidation.

Scientific Research Applications

2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene involves its interaction with various molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the ethylsulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The ethylsulfonyl group in the target compound confers stronger electron-withdrawing properties compared to methoxy (–OCH₃) or ethoxy (–OCH₂CH₃) groups in analogues . This enhances its reactivity in electrophilic aromatic substitution.

- Biological Relevance : Benzimidazole derivatives (e.g., 2-chloro-1-(4-fluorobenzyl)-benzimidazole) are prioritized in drug discovery due to their heterocyclic cores, whereas the target compound is primarily a synthetic intermediate .

Stability and Reactivity

- Thermal Stability : Sulfonyl-containing compounds (e.g., the target compound, bis(4-fluorophenyl) sulfone) exhibit higher thermal stability compared to ethers or esters due to strong S=O bonds .

- Chemical Reactivity : The ethylsulfonyl group in the target compound facilitates nucleophilic displacement at the para position to fluorine, whereas chloro substituents in benzimidazoles (e.g., 165i) are less reactive due to steric hindrance .

Biological Activity

2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

- Chemical Formula : C8H10ClFOS

- Molecular Weight : 208.68 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. Its mechanism of action primarily involves inhibition of specific enzymes and interference with cellular processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values provide insight into its effectiveness:

| Pathogen | MIC (µM) | Minimum Bactericidal Concentration (MBC) (µM) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 64 | 128 |

| Pseudomonas aeruginosa | 128 | Not Detected |

The data suggests that this compound has significant activity against Staphylococcus aureus, a common pathogen associated with skin infections and other conditions .

The proposed mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : The compound may mimic substrates of critical enzymes, leading to competitive inhibition. This is particularly relevant in the context of sulfonamide derivatives, which are known to inhibit dihydropteroate synthase, disrupting folate synthesis.

- Cell Membrane Disruption : It is hypothesized that the compound may integrate into bacterial membranes, altering permeability and leading to cell lysis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Antimicrobial Efficacy :

- A study conducted on various fluoroaryl compounds, including this compound, demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound showed a notable reduction in bacterial load in vivo models.

-

Anti-inflammatory Properties :

- Another investigation focused on the anti-inflammatory effects of the compound, revealing a significant reduction in pro-inflammatory cytokines in cell culture models. This suggests potential applications in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.